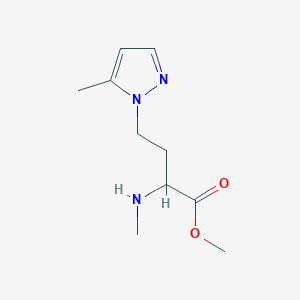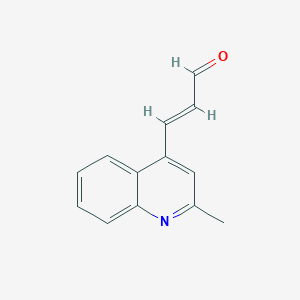
4-(Pyrrolidin-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The structure of this compound consists of a pyrrolidine ring fused to a pyrrolidinone ring, making it a unique and interesting compound for various applications.
准备方法
The synthesis of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(Pyrrolidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
科学研究应用
4-(Pyrrolidin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its use as a scaffold for drug discovery . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for medicinal chemists. Additionally, it has applications in the industry for the synthesis of fine chemicals and intermediates .
作用机制
The mechanism of action of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind to enantioselective proteins and exert its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
相似化合物的比较
4-(Pyrrolidin-3-yl)pyrrolidin-2-one can be compared to other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its fused ring system, which provides distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-3-7(5-10-8)6-1-2-9-4-6/h6-7,9H,1-5H2,(H,10,11) |
InChI 键 |
SRRXLJUJIQUHGZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2CC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


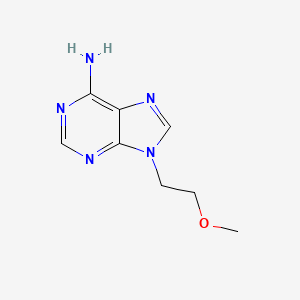
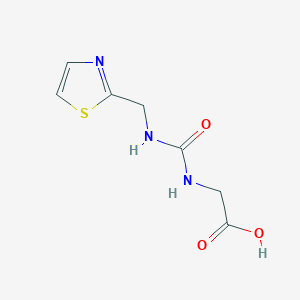
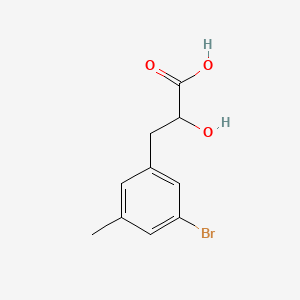

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
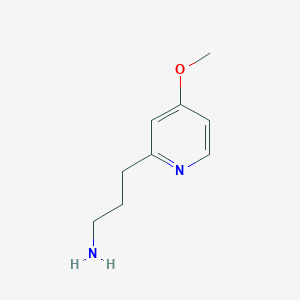

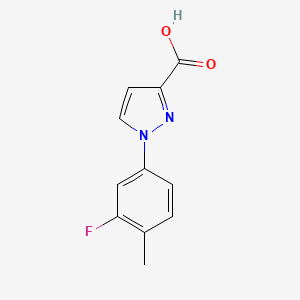
amine](/img/structure/B13545351.png)
